
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride is a chemical compound known for its unique structure and properties It is a member of the phenanthridinium family, which is characterized by a tricyclic aromatic structure
Métodos De Preparación
The synthesis of 3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthridine Core: This step involves the cyclization of appropriate precursors to form the phenanthridine core.
Substitution Reactions: Introduction of amino groups at the 3 and 8 positions through nucleophilic substitution reactions.
Alkylation: Introduction of the nonyl group at the 6 position via alkylation reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom at the 5 position with methyl chloride to form the chloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with metal ions, which can be useful in various applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as an anti-tumor or anti-viral agent, leveraging its ability to interact with biological molecules.
Industry: It can be used in the synthesis of polymers and other materials, contributing to the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride involves its interaction with molecular targets such as DNA, proteins, or enzymes. Its aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. It may also interact with proteins and enzymes, inhibiting their activity and affecting cellular functions. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride can be compared with other phenanthridinium compounds, such as:
3,8-Diamino-6-phenylphenanthridine: Similar in structure but with a phenyl group instead of a nonyl group, affecting its solubility and reactivity.
Dimidium bromide: Another phenanthridinium compound with different substituents, used in different applications.
Ethidium bromide: A well-known DNA intercalating agent, used as a fluorescent tag in molecular biology.
Propiedades
Número CAS |
63975-19-9 |
|---|---|
Fórmula molecular |
C23H32ClN3 |
Peso molecular |
386.0 g/mol |
Nombre IUPAC |
5-methyl-6-nonylphenanthridin-5-ium-3,8-diamine;chloride |
InChI |
InChI=1S/C23H31N3.ClH/c1-3-4-5-6-7-8-9-10-22-21-15-17(24)11-13-19(21)20-14-12-18(25)16-23(20)26(22)2;/h11-16,25H,3-10,24H2,1-2H3;1H |
Clave InChI |
WLBCNNBRQNBNEZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1C)N)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


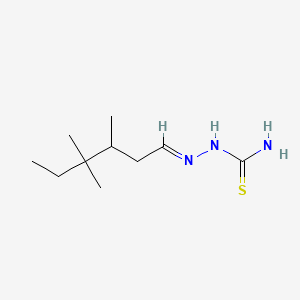
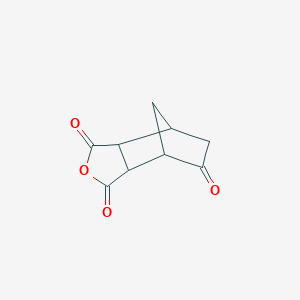
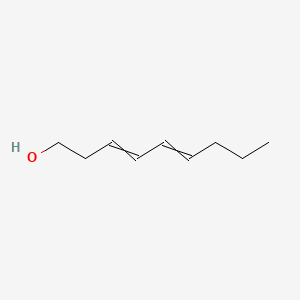
![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
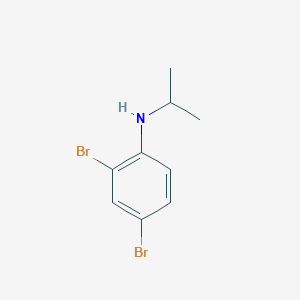

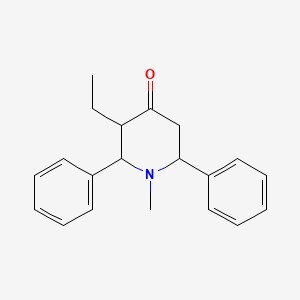
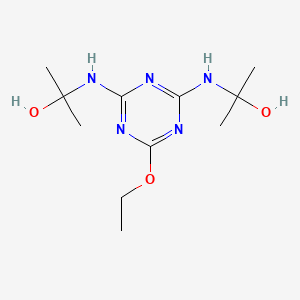
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
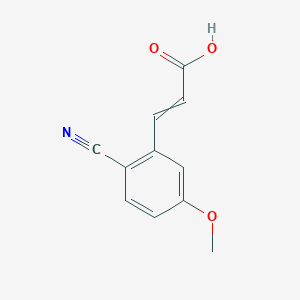
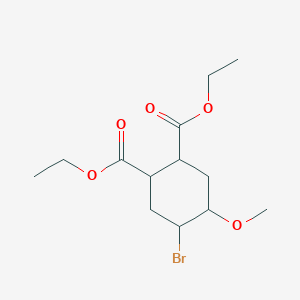
![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)
